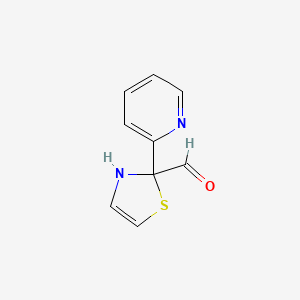![molecular formula C8H16Cl2N4O2 B13931187 [5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride](/img/structure/B13931187.png)
[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride is a chemical compound with potential applications in various scientific fields This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile. The aminoethyl group is then introduced via a substitution reaction, followed by esterification to form the acetic acid ethyl ester. The final step involves the formation of the dihydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydrotriazole derivatives, and various substituted triazole compounds.
科学的研究の応用
Chemistry
In chemistry, [5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be harnessed for therapeutic purposes, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of [5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can modulate enzyme activity. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its chemical properties.
[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]propionic acid ethyl ester: Contains a propionic acid moiety instead of acetic acid, which can alter its reactivity and biological activity.
Uniqueness
The presence of both the aminoethyl group and the acetic acid ethyl ester moiety in [5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride makes it unique
特性
分子式 |
C8H16Cl2N4O2 |
|---|---|
分子量 |
271.14 g/mol |
IUPAC名 |
ethyl 2-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C8H14N4O2.2ClH/c1-3-14-7(13)4-6-10-8(5(2)9)12-11-6;;/h5H,3-4,9H2,1-2H3,(H,10,11,12);2*1H |
InChIキー |
ROHYDELVEKIJHT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC(=NN1)C(C)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


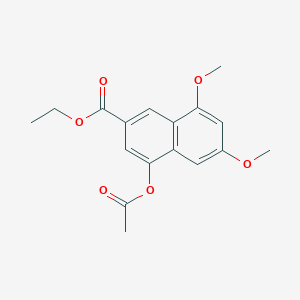
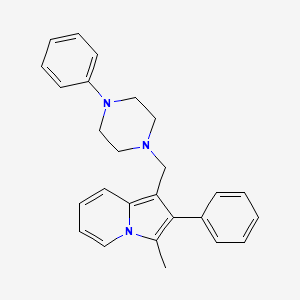
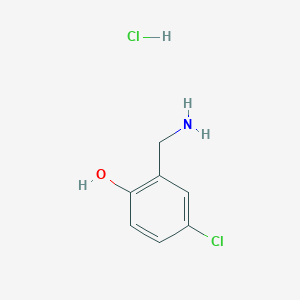
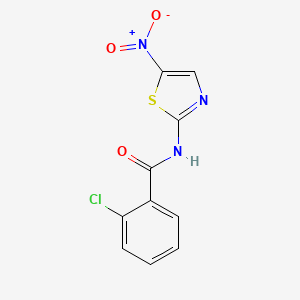
![5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B13931132.png)
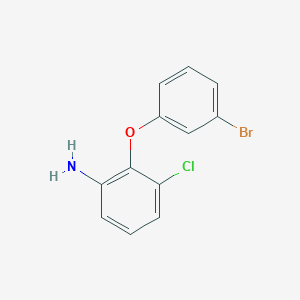
![2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13931137.png)
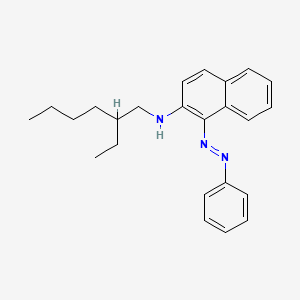

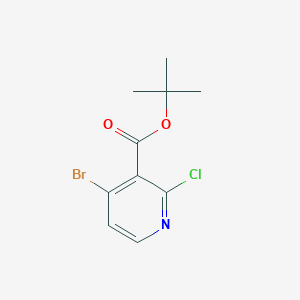
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13931151.png)


